![molecular formula C8H16N2O B1431939 N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine CAS No. 1803560-84-0](/img/structure/B1431939.png)
N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine
Overview
Description
“N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine” is a chemical compound with the CAS Number: 1803560-84-0 . It has a molecular weight of 156.23 .
Synthesis Analysis
While specific synthesis methods for “N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine” are not available in the search results, there are studies on the synthesis of related bicyclo[3.3.1]nonane derivatives . These studies present various synthetic routes and examine the impact of unsaturation on crystal structures and intermolecular networks .Molecular Structure Analysis
The InChI code for “N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine” is1S/C8H16N2O/c1-9-7-2-3-10-4-5-11-8(7)6-10/h7-9H,2-6H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine” is a liquid at room temperature . The compound should be stored at temperatures below -10 degrees Celsius .Scientific Research Applications
Anticancer Chemotherapeutics
The bicyclo [3.3.1]nonane moiety, which is a part of the structure of “N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine”, is predominant in most biologically active natural products . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use as potent anticancer entities .
Asymmetric Catalysis
Derivatives of bicyclo [3.3.1]nonane, including “N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine”, are also used in asymmetric catalysis . This is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an asymmetric or stereoselective synthesis.
Ion Receptors
Bicyclo [3.3.1]nonane derivatives have successful applications as ion receptors . These are molecules that bind to ions, allowing them to be detected or extracted.
Metallocycles
Metallocycles are cyclic compounds that contain a metal atom. Bicyclo [3.3.1]nonane derivatives, including “N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine”, have been used in the creation of metallocycles .
Molecular Tweezers
Molecular tweezers are a type of host molecule that can hold guest molecules between their two arms. Bicyclo [3.3.1]nonane derivatives have been used in the creation of molecular tweezers .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-9-7-2-3-10-4-5-11-8(7)6-10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEDUKRMHNJSDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN2CCOC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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